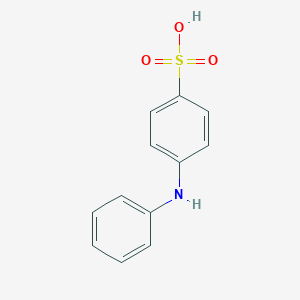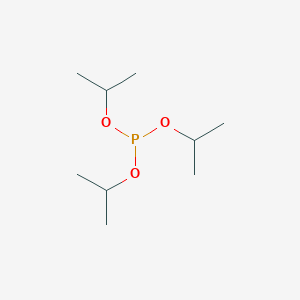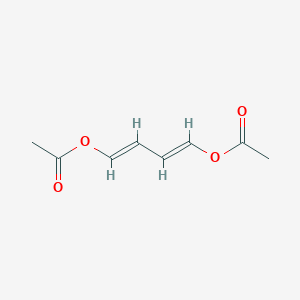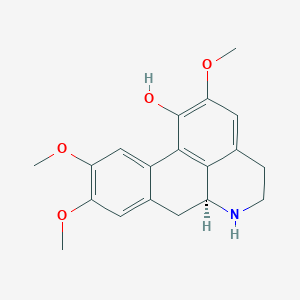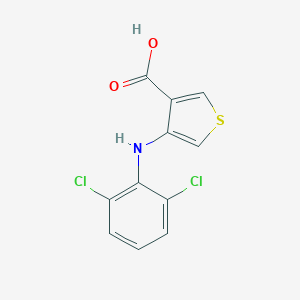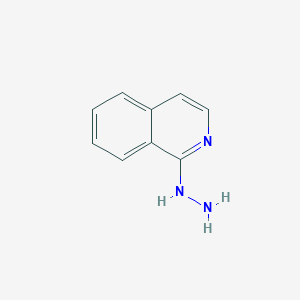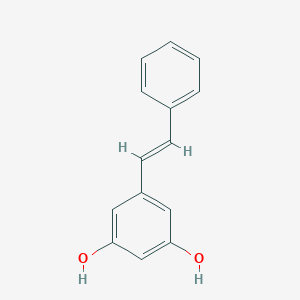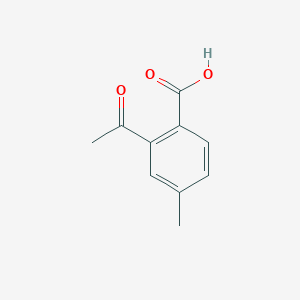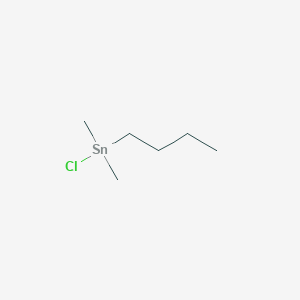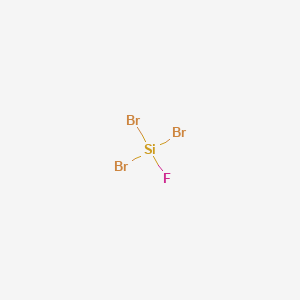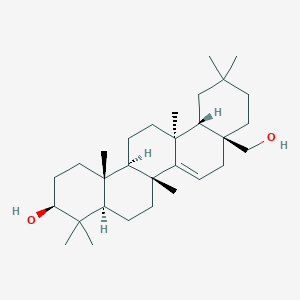
Myricadiol
Vue d'ensemble
Description
Myricadiol Description
Myricadiol is a triterpenoid compound isolated from the stem bark of Myrica rubra, a plant species known for its various bioactive constituents. It was identified alongside other compounds such as taraxerone, taraxerol, and sitosterol. The structure of myricadiol was established through chemical and spectral evidence, highlighting its significance as a naturally occurring chemical with potential therapeutic applications .
Synthesis Analysis
The synthesis of myricadiol itself is not directly discussed in the provided papers. However, there is significant information on the synthesis of related compounds such as myricanol. A novel synthetic route to myricanol was developed using a boronic acid pinacol ester intermediate, which is relevant because the methods and intermediates used in the synthesis of similar compounds can often provide insights into the synthesis of myricadiol . Another synthetic approach for myricanol involved a cross-metathesis and a Suzuki-Miyaura domino reaction, which could potentially be adapted for the synthesis of myricadiol .
Molecular Structure Analysis
The molecular structure of myricadiol has been elucidated using spectroscopic methods, which are essential for understanding its chemical behavior and potential interactions with biological targets . For related compounds like myricanol, X-ray crystallography provided detailed insights into the co-crystal structure, revealing the presence of coformers and allowing for a deeper understanding of the compound's stereochemistry .
Chemical Reactions Analysis
While the specific chemical reactions involving myricadiol are not detailed in the provided papers, the literature does discuss the chemical behavior of similar compounds. For instance, myricanol was shown to undergo an acid-catalyzed dehydration to yield a compound with robust tau-lowering activity, indicating that myricadiol could potentially undergo similar reactions leading to biologically active derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of myricadiol are not explicitly detailed in the provided papers. However, the isolation of myricadiol from Myrica rubra suggests that it is extractable from natural sources, which implies certain solubility characteristics and stability under extraction conditions . The structural analysis of related compounds like myricanol through X-ray crystallography also provides indirect information about the physical properties such as crystal structure and conformation .
Applications De Recherche Scientifique
Myricadiol, along with other triterpenes like isomyricadiol and taraxerol, was isolated from the bark of Tamarix aphylla. Its structure was established through NMR data and spectroscopic methods (Merfort, Buddrus, Nawwar, & Lambert, 1992).
A study on Myrica rubra, a plant known for its medicinal properties, identified myricadiol among other triterpenes. The study focused on understanding the chemical composition of this plant (Sakurai, Yaguchi, & Inoue, 1986).
From Myrica cerifera, myricadiol was isolated and analyzed using extensive NMR and X-ray analysis. This research provided detailed spectral assignments for myricadiol and related compounds (Joshi, Pelletier, Newton, Lee, McGaughey, & Puar, 1996).
Research on Myrica rubra's bark led to the isolation of myricadiol, highlighting its potential medicinal value. This study was part of a broader investigation into the chemical constituents of this plant (Shen, Xia, Li, Liu, & Pan, 2015).
A study on Myricaria bracteata extracted myricadiol from its ethyl acetate extract. This work contributes to understanding the plant's chemical constituents and potential medicinal uses (Zhang, Yuan, Cui, & Li, 2011).
Myrica gale, known for its medicinal properties, exhibited potential antidiabetic and antiobesity effects. While myricadiol was not the main focus, its presence in the plant underscores its potential therapeutic applications (Sekhon-Loodu & Rupasinghe, 2019).
Myrica esculenta, containing myricadiol, has been studied for its phytochemical and pharmacological potential, highlighting the plant's ethnomedicinal and nutraceutical importance (Ahmad, Khan, Mir, Iqbal, Pottoo, Dhiman, Malik, & Ali, 2022).
Caryota Urens leaves, which contain myricadiol, were studied for their chemical constituents, contributing to the understanding of this plant's potential medicinal uses (Muhaisen, 2013).
A study on plants from the Soviet Far East identified myricadiol in Myrica tomentosa, demonstrating the widespread occurrence of this compound in different plant species (Matyukhina, Ryabinin, Saltykova, & Shakhvorostova, 1968).
Myricanol, related to myricadiol, showed growth-inhibiting and apoptosis-inducing activities in lung cancer cells, highlighting the potential of these compounds in cancer treatment (Dai, Meng, Tong, Chen, Ren, Wang, & Yang, 2014).
Myrica esculenta's extensive medicinal uses and phytochemical composition, including myricadiol, were reviewed, emphasizing its importance in traditional and modern medicine (Kabra, Martins, Sharma, Kabra, & Baghel, 2019).
The role of Myrica rubra as a food resource was examined, noting the presence of myricadiol among other compounds. This research contributes to the understanding of the plant's health benefits and potential applications (Qing-sheng, 2007).
The study on Myrica rubra's leaf extract highlighted the neuroprotective activity of myricanol, a compound closely related to myricadiol, underscoring the potential therapeutic applications of these compounds in neurodegenerative diseases (Chen, Lin, Yang, Tang, Chang, Zheng, Luo, Xu, & Chen, 2017).
The chemical composition and anticancer activity of Myrica gale L., which contains myricadiol, were investigated, highlighting its potential in cancer treatment (Sylvestre, Legault, Dufour, & Pichette, 2005).
Myrica rubra's anthocyanins, related to myricadiol, were studied for their protective effects against cerebral ischemia-reperfusion injury, demonstrating the therapeutic potential of compounds found in these plants (Cui, Chen, Li, Cheng, & Yuan, 2018).
A comprehensive review on Myrica esculenta, including its ethnomedicinal, phytochemical, and pharmacological aspects, covered the therapeutic potential of myricadiol and related compounds (Sood & Shri, 2018).
Propriétés
IUPAC Name |
(3S,4aR,6aR,6aS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3/t20-,21+,23-,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKLUPHSBOQNU-GCHNNGBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]4(C3=CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939122 | |
| Record name | 8a-(Hydroxymethyl)-4,4,6a,11,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myricadiol | |
CAS RN |
17884-88-7 | |
| Record name | (3β,13α)-13-Methyl-27-norolean-14-ene-3,28-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17884-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017884887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8a-(Hydroxymethyl)-4,4,6a,11,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRICADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VO0CMD4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
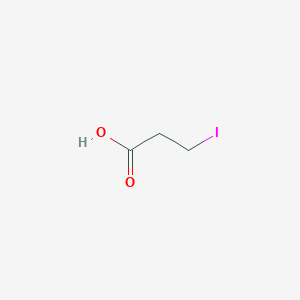
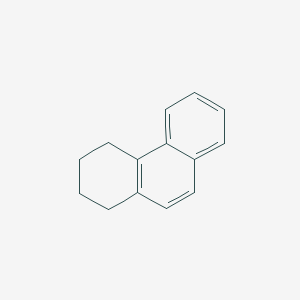
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)
